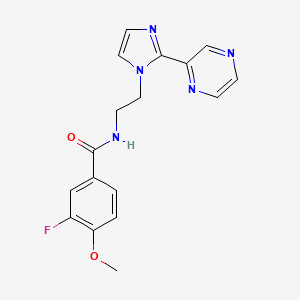

3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

3-Fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. The amide nitrogen is connected to an ethyl linker bearing a 1H-imidazole ring substituted with a pyrazin-2-yl group. The pyrazine and imidazole moieties may enhance binding to biological targets, while the fluorinated aromatic system could improve metabolic stability and membrane permeability .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-15-3-2-12(10-13(15)18)17(24)22-7-9-23-8-6-21-16(23)14-11-19-4-5-20-14/h2-6,8,10-11H,7,9H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLOAQJTQCEAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Formation of the Imidazole-Pyrazine Core

The 2-(pyrazin-2-yl)-1H-imidazol-1-yl moiety may be synthesized via:

-

[3+2] Cycloaddition : Reaction of pyrazine derivatives with hydrazones or diazo compounds to form imidazole rings, as seen in pyrazole synthesis methodologies .

-

Coupling Reactions : Pyrazine and imidazole precursors could be linked using catalytic coupling (e.g., Suzuki or Buchwald-Hartwig), though pyrazine’s electron-deficient nature may require specific catalysts .

Ethyl Linker Incorporation

The ethyl chain connecting the imidazole-pyrazine to the benzamide core is likely introduced via:

-

Alkylation : Reaction of the imidazole-pyrazine moiety with ethyl halides or via nucleophilic substitution .

-

Amide Coupling : The benzamide fragment (3-fluoro-4-methoxybenzamide) could be attached to the ethyl-linked heterocycle using coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU under Schotten-Baumann conditions .

Functional Group Transformations

Key functional groups in the target compound include:

-

Benzamide (C=O) : Likely formed via amide coupling of a benzoyl chloride with an amine .

-

Fluorine (F) and Methoxy (OCH3) : Introduced during early-stage synthesis (e.g., via nucleophilic aromatic substitution or electrophilic fluorination) .

-

Imidazole-Pyrazine Ring System : Requires deprotonation and coupling steps to achieve regioselectivity .

Coupling of Heterocyclic Fragments

The attachment of the imidazole-pyrazine to the ethyl linker may proceed via:

-

Nucleophilic Substitution : If the ethyl chain terminates in a leaving group (e.g., bromide), displacement by the heterocyclic amine would form the bond .

-

Palladium-Catalyzed Cross-Coupling : For direct C-C bond formation, though pyrazine’s reactivity may complicate this .

Amide Bond Formation

The benzamide core is likely synthesized via:

-

Schotten-Baumann Reaction : Reaction of benzoyl chloride with an amine (e.g., ethyl-linked heterocycle) in aqueous-organic conditions .

-

Peptide Coupling Agents : Use of reagents like HATU or EDCl with HOAt for efficient amide formation .

Analytical Data and Reaction Optimization

Challenges and Considerations

-

Pyrazine Reactivity : Electron-deficient pyrazine may resist certain coupling reactions, necessitating tailored catalysts .

-

Fluorine Stability : Fluorinated aromatics may require controlled conditions to avoid hydrolysis .

-

Scalability : Multi-step synthesis may limit large-scale production without process optimization .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- Fluorine and Methoxy Substituents : The presence of a fluorine atom and a methoxy group on the benzamide ring enhances its biological activity.

- Imidazole and Pyrazine Moieties : These heterocycles contribute to its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that compounds containing imidazole and pyrazine derivatives exhibit anticancer properties. The specific structure of 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide may enhance its efficacy against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.

-

Antimicrobial Properties :

- Similar compounds have shown promise as antimicrobial agents. The unique combination of functional groups in this compound may facilitate interactions with microbial enzymes or membranes, leading to inhibitory effects on pathogen growth.

-

Neurological Disorders :

- Investigations into the neuroprotective effects of imidazole derivatives suggest potential applications in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for further studies in neuropharmacology.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Bactericidal effects against Gram-positive bacteria | |

| Neuroprotection | Reduction in neuroinflammation |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several imidazole derivatives, including this compound). The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity, particularly in breast cancer models. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into a therapeutic agent for skin infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazinyl-imidazolyl moiety is likely responsible for binding to the active site of the target, while the benzamide core provides structural stability. The fluorine and methoxy groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s pyrazin-2-yl-imidazole moiety distinguishes it from VNI derivatives (oxadiazole) and zamaporvint (trifluoromethylpyridine). Pyrazine’s electron-deficient nature may enhance π-π stacking in enzyme binding compared to bulkier substituents like cyclohexylethoxy in EP 3 532 474 B1 derivatives .

Amide vs. Acetamide Linkers :

- The target compound’s benzamide core contrasts with zamaporvint’s acetamide structure. Benzamides generally exhibit greater metabolic stability due to reduced susceptibility to hydrolysis compared to acetamides .

Substituent Electronic Effects :

- The 3-fluoro-4-methoxy substitution on the benzene ring introduces electron-withdrawing and electron-donating groups simultaneously, which may optimize electronic interactions with target proteins. This contrasts with dichlorophenyl groups in VNI derivatives, which are strongly electron-withdrawing and may enhance antifungal activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The target compound’s lower LogP (2.1) compared to VNI (4.5) and 9c (3.8) suggests improved aqueous solubility, critical for oral bioavailability.

- Thermal Stability : The absence of melting point data for the target compound contrasts with VNI derivatives (180–182°C), indicating a need for further characterization.

Biological Activity

3-Fluoro-4-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a multi-ring structure that includes a pyrazinyl and imidazolyl moiety, which are known for their biological relevance. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:

- Inhibition of PLK4 : Compounds with similar structures have shown to inhibit Polo-like kinase 4 (PLK4), a critical regulator of cell cycle progression. One study reported IC50 values in the low nanomolar range for PLK4 inhibitors, suggesting potent antitumor activity against various cancer cell lines .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 81c | PLK4 | <10 |

| 82a | Pim-1 | 0.4 |

| 83 | MM1.S | 640 |

Enzyme Inhibition

The compound is also being evaluated for its inhibitory effects on various enzymes involved in cancer progression:

- FGFR Inhibition : Similar compounds have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with IC50 values as low as 2.9 nM, indicating strong potential for therapeutic applications in cancers driven by FGFR signaling .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the chemical structure can significantly impact its potency and selectivity:

- Fluorination : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability.

- Methoxy Group : The presence of the methoxy group affects lipophilicity, which is essential for cellular uptake .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Mouse Models : A study demonstrated that a related compound effectively inhibited tumor growth in mouse models of colon cancer, showcasing its potential as a clinical candidate .

- Cell Line Studies : In vitro assays using KMS-12 BM cells revealed moderate potency with an IC50 value of 1400 nM against cell proliferation, indicating that structural modifications may enhance efficacy .

Q & A

Q. How to address discrepancies between computational docking and experimental binding data?

- Methodological Answer :

- Step 1 : Re-examine docking parameters (e.g., protonation states, flexible side chains).

- Step 2 : Perform SPR (surface plasmon resonance) to measure binding kinetics (K, k/k).

- Step 3 : Use cryo-EM or X-ray crystallography to resolve ligand-target complexes and validate poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.